molecular formula C19H29NO3 B1144951 (2R,3S,11bS)-Dihydrotetrabenazine-d6 CAS No. 1583277-33-1

(2R,3S,11bS)-Dihydrotetrabenazine-d6

Katalognummer: B1144951
CAS-Nummer: 1583277-33-1
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: WEQLWGNDNRARGE-RXXFDNCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of dihydrotetrabenazine, a derivative of tetrabenazine. Tetrabenazine is a well-known vesicular monoamine transporter 2 (VMAT2) inhibitor used primarily in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, this compound, is specifically labeled with deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine. The process typically employs borane or various borane complexes as reducing agents. The reaction is carried out under low temperatures, ranging from -30°C to 0°C, to ensure high stereoselectivity. The reduction of (3R,11bR)-tetrabenazine yields a mixture of diastereomers, from which this compound can be isolated through chromatographic techniques .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. The use of borane complexes allows for a more efficient reduction, minimizing the need for extensive purification steps. The crude product is typically recrystallized from a suitable solvent system, such as acetone-water, to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,11bS)-Dihydrotetrabenazine-d6 undergoes several types of chemical reactions, including:

    Reduction: The primary synthetic route involves the reduction of tetrabenazine.

    Oxidation: The compound can be oxidized to form various metabolites.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Reduction: Borane or borane complexes at low temperatures.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various stereoisomers and metabolites of dihydrotetrabenazine, each with distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Therapeutic Potential : (2R,3S,11bS)-Dihydrotetrabenazine-d6 has been studied for its potential in treating hyperkinetic movement disorders such as Huntington's disease and Tourette syndrome. Its mechanism involves inhibiting VMAT2, which leads to decreased levels of neurotransmitters like dopamine in the synaptic cleft, effectively reducing symptoms associated with these disorders .
  • Pharmacokinetic Studies : The deuteration enhances the metabolic stability of the compound, allowing for prolonged therapeutic effects with potentially reduced side effects compared to non-deuterated forms .

Neuropharmacology

  • Understanding Neurotransmitter Regulation : Research utilizing this compound contributes to a deeper understanding of neurotransmitter dynamics and vesicular transport mechanisms. This is particularly relevant for conditions characterized by dysregulated monoamine levels.
  • Case Studies : Studies have shown that lower doses of this compound can effectively manage dyskinesias while minimizing adverse effects typically associated with higher doses of tetrabenazine .

Imaging Applications

  • Positron Emission Tomography (PET) : The compound has been developed as a radioligand for PET imaging studies aimed at assessing VMAT2 binding in various neurodegenerative diseases. For instance, D6-[18F]FP-(+)-DTBZ has shown promise as a PET tracer for diagnosing Parkinson's disease by evaluating changes in VMAT2 binding .
  • Clinical Trials : Initial human studies indicated that D6-[18F]FP-(+)-DTBZ is safe and effective in visualizing VMAT2 levels in the brain, which is crucial for monitoring disease progression and treatment response in patients with Parkinson's disease .

Wirkmechanismus

The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the inhibition of vesicular monoamine transporter 2 (VMAT2). By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm by monoamine oxidase. This results in a decrease in the levels of neurotransmitters such as dopamine, which is beneficial in the treatment of hyperkinetic movement disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3R,11bR)-Dihydrotetrabenazine: Another stereoisomer with high VMAT2 affinity.

    (2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with lower VMAT2 affinity.

    Tetrabenazine: The parent compound from which dihydrotetrabenazine derivatives are synthesized.

Uniqueness

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterium labeling, which enhances its metabolic stability and pharmacokinetic profile compared to non-deuterated forms. This makes it a valuable compound for both research and therapeutic applications .

Biologische Aktivität

(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a chiral compound derived from tetrabenazine, primarily recognized for its role as an inhibitor of the vesicular monoamine transporter type 2 (VMAT2). This compound has garnered attention due to its potential therapeutic applications in managing hyperkinetic movement disorders, including Huntington's disease and Tourette syndrome. Understanding its biological activity involves examining its pharmacodynamics, stereochemistry, and potential clinical implications.

Chemical Structure and Isomerism

Dihydrotetrabenazine has three chiral centers at positions 2, 3, and 11b, leading to the existence of eight possible stereoisomers. The specific configuration of this compound suggests a unique biological profile compared to its other isomers. The structural formula can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

The primary mechanism of action for dihydrotetrabenazine involves the inhibition of VMAT2, which is responsible for transporting monoamines such as dopamine into vesicles within neurons. By inhibiting this transporter, dihydrotetrabenazine reduces the availability of these neurotransmitters in the synaptic cleft, thereby modulating their effects on neuronal signaling. This action is particularly relevant in conditions characterized by excessive dopaminergic activity.

VMAT2 Inhibition

Research has demonstrated that this compound exhibits significant affinity for VMAT2. A comparative analysis of various isomers indicates that the (2R,3R,11bR) configuration shows the highest binding affinity:

IsomerBinding Affinity (K_i in nM)
(2R,3R,11bR)3.96
(2R,3S,11bS)714
(2S,3S,11bS)36,400
(2S,3R,11bR)13

This data underscores the importance of stereochemistry in determining the pharmacological efficacy of dihydrotetrabenazine isomers .

Metabolism and Bioavailability

Dihydrotetrabenazine is subject to extensive first-pass metabolism following oral administration. The compound undergoes metabolic reduction to produce multiple isomers with varying biological activities. Notably, studies indicate that despite its polar nature, dihydrotetrabenazine can effectively cross the blood-brain barrier .

Case Studies and Clinical Implications

Several studies have explored the clinical applications of dihydrotetrabenazine and its isomers:

  • Huntington's Disease : A study investigated the pharmacokinetics of tetrabenazine and its metabolites in patients with Huntington's disease. It was found that higher concentrations of active metabolites correlated with improved management of chorea symptoms .
  • Tourette Syndrome : Research indicates that specific isomers may contribute differently to therapeutic outcomes in Tourette syndrome management. The stereospecific effects observed suggest that this compound could be pivotal in optimizing treatment strategies .
  • Tardive Dyskinesia : Dihydrotetrabenazine has been proposed as a treatment option for tardive dyskinesia due to its modulatory effects on dopaminergic signaling pathways .

Eigenschaften

CAS-Nummer

1583277-33-1

Molekularformel

C19H29NO3

Molekulargewicht

325.5 g/mol

IUPAC-Name

(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3

InChI-Schlüssel

WEQLWGNDNRARGE-RXXFDNCFSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

Kanonische SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Synonyme

(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6;  (2R,3S,11bS)-DHTBZ-d6;  _x000B_

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.